molecular formula C11H14FN3O B15050462 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15050462
M. Wt: 223.25 g/mol
InChI Key: DFQSGHYQLIZCJE-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 2-fluoroethyl group at the 1-position, a 5-methyl substituent, and an N-(furan-2-ylmethyl)amine group at the 4-position. The pyrazole core provides aromatic stability, while the fluorine atom enhances lipophilicity and metabolic resistance, making it a candidate for pharmaceutical applications. The furan-2-ylmethyl group is a common motif in bioactive molecules, often associated with antimicrobial activity .

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H14FN3O/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3

InChI Key

DFQSGHYQLIZCJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through alkylation reactions using furan-2-ylmethyl halides.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluoroethyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological membranes, while the furan-2-ylmethyl group may contribute to its binding affinity with certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a. Tetrazole Derivatives
  • Example : 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a)
    • Core : Tetrazole (5-membered ring with four N atoms).
    • Substituents : 4-Chlorophenyl at position 1, furan-2-ylmethylamine at position 4.
    • Activity : High antimicrobial efficacy due to the electron-withdrawing Cl group and furan moiety .
    • Synthesis Yield : 79–92% via condensation reactions .
b. Thiourea Derivatives
  • Example: 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) Core: Thiourea (SC(NH₂)₂). Substituents: Similar aryl and furan groups. Crystallography: Monoclinic system (space group P21/c) with distinct hydrogen-bonding networks .
c. Pyrazole Derivatives
  • Target Compound: 1-(2-Fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine. Core: Pyrazole (5-membered ring with two adjacent N atoms). Substituents: 2-Fluoroethyl (enhances bioavailability), 5-methyl (steric stabilization), and furan-2-ylmethylamine. Distinct Feature: Fluorine’s electronegativity may improve binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.

Substituent-Based Comparisons

Table 1: Key Substituents and Their Impacts
Compound Core R₁ (Position 1) R₂ (Position 4/5) Notable Properties
Target Compound Pyrazole 2-Fluoroethyl N-(furan-2-ylmethyl) High lipophilicity, metabolic stability
8a (Tetrazole) Tetrazole 4-Chlorophenyl N-(furan-2-ylmethyl) Antimicrobial activity (MIC: 2–8 µg/mL)
V (Pyrazole-Thiazole) Pyrazole 4-Nitrophenyl Thiazol-2-amine Enzyme inhibition (IC₅₀: ~50 nM)
[LA-CoCl₂] Pyrazole Metal-coordinated N-(furan-2-ylmethyl) Catalytic activity in polymerization

Crystallographic and Structural Analysis

  • X-ray Diffraction : Used extensively for analogs (e.g., 8a, 8b) .
    • Software : SHELX for refinement (e.g., SHELXL for small molecules) .
    • Key Findings : Furan-2-ylmethyl groups adopt planar conformations, facilitating π-π stacking in crystal lattices .

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